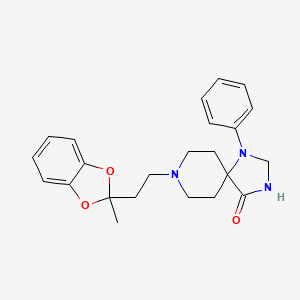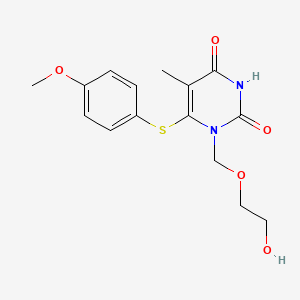
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyethoxy group, a methoxyphenyl thio group, and a thymine base. Its chemical properties and reactivity make it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of the thymine base: The thymine base is protected to prevent unwanted reactions during subsequent steps.
Introduction of the hydroxyethoxy group: This step involves the reaction of the protected thymine with an appropriate reagent to introduce the hydroxyethoxy group.
Thioether formation: The methoxyphenyl thio group is introduced through a nucleophilic substitution reaction.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the methoxyphenyl thio group to a thiol.
Substitution: The methoxyphenyl thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy group can yield aldehydes or carboxylic acids, while reduction of the methoxyphenyl thio group can yield thiols.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to nucleic acid chemistry and interactions with biological molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine involves its interaction with specific molecular targets. The hydroxyethoxy group and methoxyphenyl thio group can participate in hydrogen bonding and hydrophobic interactions, respectively, with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)uracil: Similar structure but with a uracil base instead of thymine.
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)cytosine: Similar structure but with a cytosine base instead of thymine.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-((4-methoxyphenyl)thio)thymine is unique due to its specific combination of functional groups and the thymine base. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
125083-80-9 |
|---|---|
Molecular Formula |
C15H18N2O5S |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-6-(4-methoxyphenyl)sulfanyl-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O5S/c1-10-13(19)16-15(20)17(9-22-8-7-18)14(10)23-12-5-3-11(21-2)4-6-12/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
InChI Key |
DWMGGBXPBFYIBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


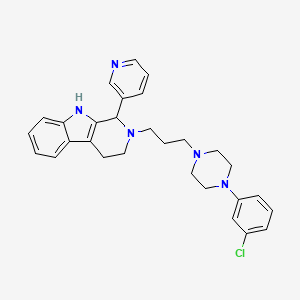
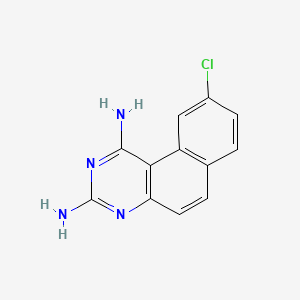


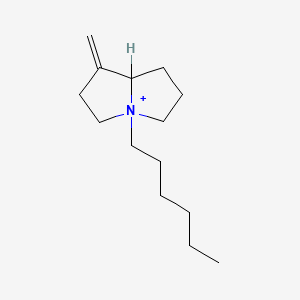
![N-[3,5-bis(hydrazinecarbonyl)phenyl]hexadecane-1-sulfonamide](/img/structure/B12792565.png)
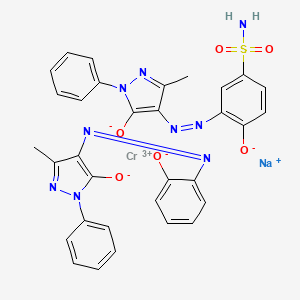
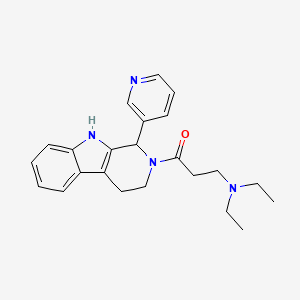

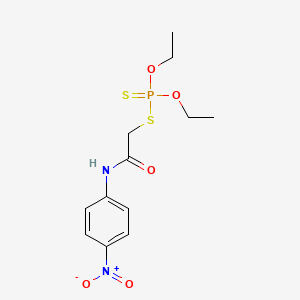
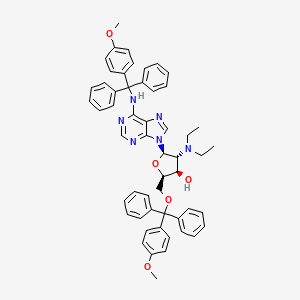
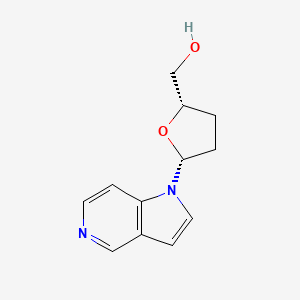
![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
